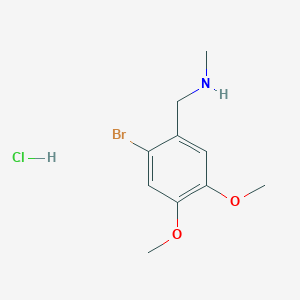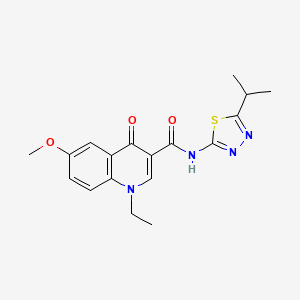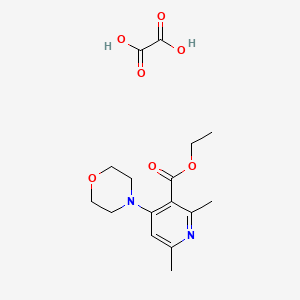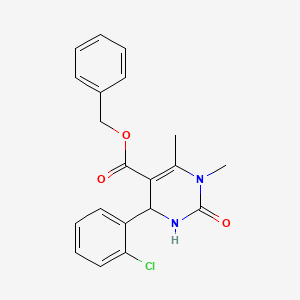
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, who was interested in exploring the effects of various psychoactive substances. DOB is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of psychedelics.
作用機序
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the serotonin 2A receptor by (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is thought to lead to changes in neural activity and communication, which may underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and increases in salivation and perspiration. These physiological effects are thought to be mediated by the activation of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
実験室実験の利点と制限
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on this receptor subtype. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also several limitations to the use of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride in lab experiments. One of the main limitations is its potency, which can make it difficult to control the dosage and avoid adverse effects. Additionally, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has a long duration of action, which can make it challenging to study its effects over a short period of time.
将来の方向性
There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics. One area of interest is the potential therapeutic applications of these drugs for the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychedelics that are more selective and have fewer adverse effects than existing drugs.
Overall, (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is a potent and selective psychedelic drug that has been used in scientific research to study the mechanisms of action of psychedelics. While it has several advantages for use in lab experiments, there are also limitations to its use that must be considered. Further research is needed to fully understand the potential therapeutic applications of (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics.
合成法
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is synthesized from 2,5-dimethoxybenzaldehyde and 2-amino-1-bromo-4-methylbenzene in the presence of a reducing agent and a catalyst. The resulting product is purified by recrystallization and converted to its hydrochloride salt form.
科学的研究の応用
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has also been used to study the effects of psychedelics on perception, cognition, and emotion.
特性
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)